4-hydroxyphenyl 1-adamantanecarboxylate
Description
Properties
IUPAC Name |
(4-hydroxyphenyl) adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-14-1-3-15(4-2-14)20-16(19)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXQIVWGGVBHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-hydroxyphenyl 1-adamantanecarboxylate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- Skin Protection : Full-body chemical-resistant suits are required to prevent dermal exposure. Gloves should be tested for compatibility with adamantane derivatives.
- Environmental Controls : Prevent entry into drainage systems and use fume hoods during synthesis to minimize aerosol formation .
- Fire Safety : Use alcohol-resistant foam or CO₂ extinguishers, as combustion may release toxic gases (e.g., carbon oxides, nitrogen oxides) .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Key Steps :
React 1-adamantanecarboxylic acid derivatives with 4-hydroxyphenyl precursors under anhydrous conditions.
Use potassium carbonate in dimethylformamide (DMF) as a base to facilitate nucleophilic substitution .
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
- Optimization : Adjust reaction temperature (25–50°C) and stoichiometry (1:1.2 molar ratio) to maximize yield .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- X-ray Crystallography : Resolves adamantane cage geometry and intermolecular hydrogen bonding patterns (e.g., C=O···H-N interactions) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify adamantane protons (δ 1.6–2.1 ppm) and aromatic hydroxyl groups (δ 5.2–6.0 ppm) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its antiviral activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Adamantane Core : The rigid cage enhances lipid bilayer penetration, targeting viral M2 proteins (e.g., influenza A) .
- 4-Hydroxyphenyl Group : Hydrogen bonding with viral proteases improves binding affinity. Replace with methoxy or nitro groups to study steric effects .
- In Silico Modeling : Molecular dynamics (MD) simulations in POPC bilayers predict binding modes to M2 proton channels .
Q. What experimental strategies resolve contradictions in reported biological activity data for adamantane derivatives?
- Methodological Answer :
- Controlled Assays :
Standardize cell lines (e.g., MDCK for influenza) and viral titers to minimize variability .
Compare EC₅₀ values against reference compounds (e.g., amantadine, ribavirin) .
- Meta-Analysis : Aggregate data from crystallography (e.g., hydrogen bond networks in [4]) and in vitro assays to identify outliers caused by impurities or solvent effects.
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Formulation Strategies :
Salt Formation : Convert to hydrochloride salts to enhance aqueous solubility (e.g., 1-hydroxy-3-adamantanecarboxylate nitrate) .
Nanoencapsulation : Use liposomes or PEGylated nanoparticles to improve bioavailability .
- Solubility Screening : Test in PBS, DMSO, and cyclodextrin solutions at physiological pH .
Q. What are the mechanistic pathways for its potential anti-trypanosomal activity?
- Methodological Answer :
- Target Identification :
Enzyme Inhibition : Screen against Trypanosoma brucei cysteine proteases (e.g., rhodesain) using fluorogenic substrates .
Metabolic Disruption : Measure ATP depletion via luciferase assays in parasite cultures .
- In Vivo Validation : Use murine models to assess parasitemia reduction and compare with aminoalcohol derivatives (e.g., compound 36, 10-fold potency over rimantadine) .
Data Contradiction Analysis
Q. Why do some studies report conflicting logP (lipophilicity) values for adamantane derivatives?
- Methodological Answer :
- Experimental Variability :
- Chromatographic Methods : Reverse-phase HPLC (C18 columns) vs. shake-flask assays may yield divergent logP values due to solvent partitioning artifacts .
- Computational Models : Adjust atomic charge parameters in software (e.g., COSMO-RS) to align with empirical data .
Tables
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
